ICI-199441
Description
Overview of Opioid Receptor Subtypes and Endogenous Ligands
The opioid system is a critical neuromodulatory network in the central and peripheral nervous systems. jove.com Its effects are mediated by a family of G protein-coupled receptors (GPCRs), with three classical types being the most well-characterized: the mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, and KOR, respectively). jove.comnih.gov A fourth member, the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), is structurally related but pharmacologically distinct, notably showing low affinity for the classical opioid antagonist naloxone (B1662785). guidetopharmacology.orgmdpi.com
Each receptor subtype is preferentially activated by a corresponding family of endogenous opioid peptides:
Mu-Opioid Receptors (MOR) primarily bind endorphins (like β-endorphin) and endomorphins. nih.gov These receptors are widely distributed in the brain and spinal cord and are key mediators of analgesia. guidetopharmacology.orgnih.gov
Delta-Opioid Receptors (DOR) show preference for enkephalins. guidetopharmacology.orgnih.gov They are also involved in analgesia and are found in various brain regions. guidetopharmacology.orgnih.gov
Kappa-Opioid Receptors (KOR) are the principal targets for dynorphins (e.g., dynorphin (B1627789) A, dynorphin B). nih.govwikipedia.org Activation of KORs contributes to analgesia, diuresis, and the regulation of mood and stress. nih.govwikipedia.org
These receptors, including MOR, DOR, and KOR, are coupled to pertussis toxin-sensitive Gi/Go proteins. jove.com Their activation triggers a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to reduced neuronal excitability. jove.comwikipedia.org The anatomical distribution of these receptor subtypes throughout the nervous system dictates their distinct physiological and behavioral effects. youtube.com
Table 1: Opioid Receptor Subtypes and Their Endogenous Ligands
| Receptor Subtype | Primary Endogenous Ligands | Precursor Protein |
|---|---|---|
| Mu (μ) | β-endorphin, Endomorphins | Proopiomelanocortin (POMC) |
| Delta (δ) | Enkephalins | Proenkephalin |
| Kappa (κ) | Dynorphins | Prodynorphin |
Historical Context of KOR Agonist Development: Precursors to ICI-199441
The quest for potent and selective KOR agonists has a rich history, beginning with the identification of ketocyclazocine, a benzomorphan (B1203429) derivative, as the prototypical KOR ligand. encyclopedia.pub This discovery spurred the investigation of the benzomorphan class for its unique mixed KOR agonist/MOR antagonist profile. unibo.it However, the development of these early compounds was often hindered by undesirable effects. unibo.it
A significant breakthrough came in the 1980s with the development of the arylacetamide class of KOR agonists. nih.gov The compound U-50488 was a pioneering molecule in this series, demonstrating novel structure, potency, and selectivity for the KOR. encyclopedia.pubnih.gov The success of U-50488 and its derivatives, such as U-69,593, paved the way for extensive structure-activity relationship (SAR) studies. nih.govtocris.com These investigations aimed to refine the arylacetamide scaffold to enhance potency and selectivity. tocris.com This line of research, focused on modifying the aryl-substituted ethyl groups on the core structure, directly led to the discovery of a novel series of potent and selective κ-opioid agonists, including the compound this compound. nih.govtocris.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24Cl2N2O |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H24Cl2N2O/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3/t20-/m1/s1 |
InChI Key |
AEJOEPSMZCEYJN-HXUWFJFHSA-N |
SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Isomeric SMILES |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Synonyms |
ICI 199,441 ICI 199441 ICI-199441 N-(2-(N-methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine |
Origin of Product |
United States |
Pharmacological Characterization of Ici 199441
Agonist Profile at Opioid Receptors
ICI-199441 has been extensively studied for its activity at different opioid receptor subtypes, namely kappa (κ), mu (μ), and delta (δ) opioid receptors.
Potency and Selectivity for Kappa Opioid Receptors
This compound is characterized as a potent and selective agonist at the kappa opioid receptor (KOR). wikipedia.orgtocris.commedchemexpress.cnrndsystems.comnih.gov Studies have demonstrated its high affinity for the KOR. nih.govscbt.com For instance, in displacement studies using [3H]diprenorphine from human kappa opioid receptors, this compound exhibited a pKi of 10.4, corresponding to a Ki of 4x10^-11 M. guidetopharmacology.orgguidetoimmunopharmacology.org This indicates a very high binding affinity for the KOR. Compared to other kappa agonists like U-50488, this compound has been reported to be significantly more potent in vitro, being 146-fold more active than U-50488. tocris.comrndsystems.com
Ligand Affinity and Binding Studies
Various binding studies have been conducted to evaluate the affinity of this compound for opioid receptors. Displacement assays using radiolabeled ligands like [3H]diprenorphine are commonly employed. This compound has shown high-affinity binding to the KOR in these studies. guidetopharmacology.orgguidetoimmunopharmacology.orgnih.govguidetoimmunopharmacology.org For example, displacement of [3H]diprenorphine from the human kappa opioid receptor yielded a pKi of 10.4. guidetopharmacology.orgguidetoimmunopharmacology.org
Studies involving [35S]GTPγS binding, a measure of G protein activation, have also been used to assess the functional potency of this compound at the KOR. guidetoimmunopharmacology.orgnih.govnih.govacs.orgkappatherapeutics.org These studies provide insight into the compound's ability to activate downstream signaling pathways upon binding to the receptor. This compound has been shown to be a full agonist in promoting [35S]GTPγS binding at the mouse KOR. kappatherapeutics.org
Interaction with Mu and Delta Opioid Receptors
While primarily known for its kappa opioid receptor activity, the interaction of this compound with mu (MOR) and delta (DOR) opioid receptors has also been investigated. Studies have shown that this compound exhibits significantly lower affinity for MOR and DOR compared to KOR, contributing to its selectivity profile. nih.gov For instance, displacement of [3H]diprenorphine from human mu opioid receptors expressed in CHO-K1 cells showed a pKi of 7.3, corresponding to a Ki of 5.3x10^-8 M. guidetoimmunopharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.org This demonstrates a considerably lower affinity for the mu receptor compared to the kappa receptor.
Binding studies using an isothiocyanate derivative of this compound, MITPD, further highlighted the selectivity for kappa receptors, with approximately 700- and 870-fold selectivity over mu and delta receptors, respectively, in inhibiting [3H]diprenorphine binding. nih.gov
Functional Selectivity and Biased Agonism
Functional selectivity, also known as ligand bias, describes the ability of a ligand to preferentially activate certain signaling pathways downstream of a receptor. This compound has been identified as a biased agonist at the KOR. wikipedia.orgnih.govnih.govnih.gov
G Protein-Coupling Activation
Kappa opioid receptor activation typically leads to the activation of G proteins, primarily Gαi, which in turn modulate downstream effectors like adenylyl cyclase. nih.govperiodikos.com.br Studies utilizing [35S]GTPγS binding assays measure the ability of a ligand to stimulate G protein coupling. guidetoimmunopharmacology.orgnih.govnih.govacs.orgkappatherapeutics.org this compound has been shown to activate G proteins upon binding to the KOR. nih.govnih.gov Research indicates that this compound is a full agonist in promoting [35S]GTPγS binding at the mouse KOR. kappatherapeutics.org Interestingly, studies comparing human and mouse KORs have shown species differences in the functional selectivity of this compound, with it being G protein-biased at the human KOR. nih.govnih.gov
Beta-Arrestin Recruitment and Receptor Internalization
Beyond G protein coupling, activated GPCRs can also recruit beta-arrestin proteins, which play a role in receptor desensitization, internalization, and the activation of alternative signaling pathways. nih.govnih.govnih.govnih.govrevvity.comescholarship.org Assays measuring beta-arrestin recruitment and receptor internalization are used to assess this aspect of receptor activation. nih.govnih.govrevvity.comescholarship.org
Studies on the functional selectivity of this compound at the KOR have investigated its ability to induce beta-arrestin recruitment and receptor internalization. nih.govnih.govnih.gov Research indicates that this compound can induce KOR internalization. nih.govnih.gov Furthermore, investigations into biased agonism have shown species-dependent effects, with this compound demonstrating internalization bias at the mouse KOR. nih.govnih.gov In contrast, it has been described as G protein-biased at the human KOR. wikipedia.orgnih.govnih.gov This highlights that the downstream signaling profile of this compound can vary depending on the species and the specific pathway being measured.
Quantitative Analysis of Intrinsic Relative Activities (RAi-G, RAi-I) and Bias Factors
Functional selectivity, also known as ligand bias or biased signaling, describes the ability of a ligand to selectively activate a subset of signaling pathways downstream of a G protein-coupled receptor (GPCR) nih.govnih.gov. For the kappa opioid receptor, activation typically involves coupling to G proteins (primarily Gαi/G0) and recruiting β-arrestin nih.govnih.govwikidoc.org. These two pathways are thought to mediate distinct downstream effects, with G protein signaling potentially linked to analgesia and β-arrestin recruitment implicated in some of the adverse effects associated with KOR agonists, such as dysphoria and sedation nih.govnih.govresearchgate.netnih.govmdpi.com.
Studies have characterized this compound in terms of its bias factor at the KOR. Early research classified this compound as a potent κ-opioid agonist tocris.com. More recent investigations utilizing quantitative methods have explored its signaling bias. One study indicated that this compound displayed modest arrestin bias with a bias factor of 4 nih.gov. Another comprehensive study examining over 20 KOR agonists found that this compound showed internalization-biased activity at the mouse KOR nih.govnih.gov.
Research findings on the bias factor of this compound are summarized in the table below:
| Compound | Bias Factor (vs. Arrestin) | Reference |
| This compound | 4 | nih.gov |
Note: Bias factors can vary depending on the reference agonist and the specific assay conditions used.
Species-Specific Differences in Functional Selectivity (e.g., Human vs. Mouse KOR)
Significant species differences in the functional selectivity of KOR ligands have been observed nih.govnih.gov. These differences highlight the importance of evaluating pharmacological profiles in relevant species when predicting potential therapeutic effects and side effect profiles in humans.
A comprehensive study comparing the functional selectivity of various KOR agonists at the human (hKOP) and mouse (mKOP) kappa opioid receptors revealed notable species differences for several compounds, including this compound nih.govnih.gov. Using agonist-induced [35S]GTPγS binding to measure G protein activation and receptor internalization assays to measure β-arrestin pathway activation, researchers quantified the intrinsic relative activities and bias factors at both receptors nih.govnih.gov.
The study found that this compound exhibited differential bias depending on the species of the receptor nih.govnih.gov. Specifically, this compound showed internalization-biased activity at the mouse KOR, meaning it preferentially activated the β-arrestin pathway over G protein signaling in this species nih.govnih.gov. In contrast, the same study reported that this compound was G protein-biased at the human KOR, indicating a preference for activating the G protein pathway in the human receptor nih.govnih.gov.
These findings suggest that the signaling profile of this compound at the KOR is not conserved across species and that results obtained in mouse models may not directly translate to the effects observed in humans nih.govnih.gov. This species-specific difference in functional selectivity is a crucial consideration in the preclinical evaluation of this compound and other KOR-targeted compounds.
The observed species differences for this compound are summarized in the table below:
| Compound | Species | Observed Bias | Reference |
| This compound | Mouse | Internalization-biased | nih.govnih.gov |
| This compound | Human | G protein-biased | nih.govnih.gov |
Possible mechanisms underlying these species differences are an area of ongoing research nih.govnih.gov.
Molecular and Cellular Mechanisms of Action
Receptor-Effector Coupling Mechanisms
Opioid receptors, including KOR, are G protein-coupled receptors (GPCRs) maxwellsci.com. Upon agonist binding, GPCRs undergo conformational changes that facilitate their interaction with heterotrimeric G proteins biorxiv.orguwo.ca. This interaction leads to the dissociation of the G protein into its α subunit and βγ dimer, both of which can then modulate the activity of various effector proteins uwo.cabritannica.com.
ICI-199441, as a KOR agonist, primarily couples to inhibitory G proteins, specifically Gi/Go proteins maxwellsci.comperiodikos.com.br. Activation of Gi/Go proteins typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic adenosine (B11128) monophosphate (cAMP) maxwellsci.com. A decrease in intracellular cAMP levels is a common downstream effect of KOR activation. Studies using dynamic mass redistribution (DMR) assays have shown that this compound can induce a positive DMR signal in cells expressing the mu-opioid receptor (MOR), suggesting potential coupling to Gαs components as well, although it was previously classified as a full agonist for KOR plos.orgnih.gov. The ability of this compound to produce a negative DMR in parental HEK-293 cells and in cells pretreated with certain antagonists suggests potential interaction with an unknown endogenous receptor in addition to opioid receptors plos.orgnih.gov.
Allosteric Modulation and Opioid Receptor Heteromerization
Opioid receptors can form heteromers, which are complexes of two or more different receptor protomers plos.orgresearchgate.netnih.govnih.gov. This heteromerization can lead to allosteric modulation, where the binding of a ligand to one protomer influences the binding or signaling of a ligand at the other protomer within the complex researchgate.netnih.govnih.gov.
Kappa-Delta Opioid Receptor Heteromers
Evidence suggests the formation of functional kappa-delta opioid receptor (DOR-KOR) heteromers, particularly in peripheral sensory neurons researchgate.netnih.govnih.govnih.gov. These heteromers have been implicated in mediating peripherally mediated antinociception nih.govnih.gov.
Implications for Receptor Function and Ligand Efficacy
Allosteric interactions within DOR-KOR heteromers can significantly impact the function and ligand efficacy of the constituent receptors researchgate.netnih.govnih.govnih.gov. For instance, the DOR antagonist naltrindole (B39905) has been shown to allosterically enhance the potency of the KOR agonist this compound researchgate.netnih.govnih.govnih.gov. This enhancement suggests a bidirectional positive allosteric modulation within the DOR-KOR heteromer, where the binding of a ligand to the DOR protomer influences the activity of a ligand at the KOR protomer researchgate.netnih.gov. This allosteric modulation can lead to a substantial increase in the potency of this compound, as demonstrated by a 10- to 20-fold enhancement of its effects in the presence of naltrindole in certain models nih.govnih.gov. The ligand-dependent nature of these allosteric interactions is highlighted by the observation that naltrindole enhanced the potency of this compound but not that of another KOR agonist, U50488 nih.govnih.gov.
Furthermore, studies utilizing a molecular extender arm attached to the this compound pharmacophore have suggested that this modification can lead to selective activation of κ-δ heteromers, particularly in the spinal cord acs.org. Calcium release experiments in HEK-293 cells support the idea that such modified compounds can selectively activate κ-δ heteromers acs.org.
Downstream Signaling Pathways and Kinase Modulation (e.g., JNK Kinase Pathway)
Activation of opioid receptors, including KOR, can modulate various downstream signaling pathways, including those involving protein kinases plos.orgnews-medical.netnih.gov. The c-Jun N-terminal kinase (JNK) pathway is one such pathway that has been linked to opioid receptor signaling plos.orgnih.govresearchgate.net.
Research suggests that this compound may selectively activate the JNK kinase signaling pathway plos.orgnih.gov. Studies using DMR assays have indicated that a kinase inhibitor, SP100625, potentiated the DMR signal induced by this compound, suggesting activation of the JNK pathway plos.orgnih.gov. However, it is also noted that this compound might activate the JNK pathway via a non-MOR receptor signaling pathway plos.org.
The JNK pathway is a type of mitogen-activated protein kinase (MAPK) pathway, which are crucial for transmitting extracellular signals into intracellular responses news-medical.net. MAPKs, including JNK, can phosphorylate a wide range of intracellular targets news-medical.net. Activation of the JNK pathway has also been implicated in the long-term regulation of KOR function researchgate.net.
Involvement in Neurotransmitter Release Modulation
Opioid receptors are strategically located on both presynaptic and postsynaptic neurons, allowing them to modulate neurotransmitter release and neuronal excitability maxwellsci.comfrontiersin.org. KOR activation, in particular, is known to influence the release of various neurotransmitters.
Studies suggest that KOR agonists can modulate glutamate (B1630785) excitotoxicity by inhibiting the increase of synaptosomal free Ca²⁺ levels and presynaptic glutamate release nih.gov. This is thought to occur via the closure of N-type Ca²⁺ channels, thereby restricting Ca²⁺ entry into presynaptic terminals nih.gov. KOR agonists have also been shown to inhibit excitatory postsynaptic potentials through presynaptic mechanisms nih.gov.
While the provided search results specifically mention the role of KOR agonists in general in modulating neurotransmitter release, and the localization of KOR immunoreactivity within axon terminals frontiersin.org, direct, detailed information specifically on how this compound modulates the release of particular neurotransmitters like dopamine (B1211576), GABA, or glutamate at a mechanistic level based solely on the provided search snippets is limited. However, given that this compound is a potent KOR agonist tocris.comwikipedia.org, it is expected to share some of these general KOR-mediated effects on neurotransmitter modulation.
Preclinical Investigations of Biological Activity
In Vitro Studies on Isolated Tissues and Cell Lines
The mouse vas deferens and guinea-pig ileum are classical isolated tissue preparations used to characterize the activity of opioid compounds. The mouse vas deferens is rich in delta-opioid receptors but also contains kappa (κ) and mu (μ) receptors, making it a useful tool to study the inhibitory effects of opioids on neurotransmitter release. nih.govnih.gov Similarly, the guinea-pig ileum longitudinal muscle-myenteric plexus preparation is a standard bioassay for assessing the activity of opioid agonists and antagonists. nih.govresearchgate.netnorecopa.no In these systems, opioid agonists typically inhibit electrically evoked muscle contractions, and the potency of this inhibition helps to determine the receptor subtype(s) through which they act.
While these preparations are standard for evaluating kappa-opioid receptor (KOR) agonists, specific studies detailing the functional inhibitory effects of ICI-199441 on the electrically stimulated contractions of the mouse vas deferens or guinea-pig ileum are not extensively documented in publicly available literature. However, the principles of these assays are well-established for determining the activity profile of selective KOR agonists.
Recombinant cell systems, such as Human Embryonic Kidney 293 (HEK-293) and Chinese Hamster Ovary (CHO) cells, are fundamental tools in pharmacology for studying the properties of a specific receptor in a controlled environment. cytion.comnih.govmdpi.com These cells can be genetically modified to express a single receptor type, like the KOR, allowing for precise characterization of a ligand's binding affinity and functional activity without the confounding presence of other receptor subtypes. nih.govnih.gov
Studies in CHO cells stably expressing the KOR have been instrumental in understanding the receptor's signaling pathways. Research has shown that in these cells, the activated KOR couples to multiple Gα subunits, including Gαi2, Gαi3, and Gαo2. nih.gov This system allows for the detailed examination of agonist-induced G-protein activation and inhibition of adenylyl cyclase activity. nih.gov
Binding assays using recombinant systems have provided precise data on the affinity and selectivity of this compound. These studies confirm that this compound is a potent and highly selective agonist for the KOR. It displays a significantly higher affinity for the kappa receptor compared to the mu and delta subtypes. ncats.io
Table 1: Opioid Receptor Binding Affinity of this compound
Data sourced from Inxight Drugs database. ncats.io
In vitro studies on ferret esophageal vagal afferents have demonstrated that this compound has potent and selective peripheral effects. In these preparations, this compound was shown to significantly inhibit the responses of various mechanoreceptors to stimuli. Specifically, it dose-dependently reduced the response of mucosal receptors to stroking and tension receptors to circumferential tension. It also inhibited the response of tension/mucosal (TM) receptors to stroking, but notably did not affect the response of TM receptors to tension. This indicates a differential modulatory effect on vagal afferent endings.
Table 2: Effect of this compound on Ferret Esophageal Vagal Afferent Responses
In Vivo Animal Model Studies
The effects of this compound have been evaluated in various rodent models to understand its physiological roles. nih.govnih.govnih.govresearchgate.netresearchgate.net In one line of investigation, a library of G-protein coupled receptor (GPCR) compounds was screened for their ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes, a process crucial for remyelination. This compound was identified as one of ten KOR agonists that successfully promoted OPC differentiation in vitro. This finding suggests a potential role for KOR agonism in processes related to neural repair. nih.gov
Further in vivo studies in mice have examined the relationship between KOR agonist-induced signaling and behavioral effects. For instance, research has investigated whether agonist-promoted KOR phosphorylation and internalization—proxies for β-arrestin pathway engagement—are linked to conditioned place aversion (CPA), a measure of dysphoria. researchgate.net These studies are critical for dissecting the molecular mechanisms that differentiate the therapeutic effects of KOR agonists from their undesirable side effects. researchgate.net Rodent models of pain, such as the hot plate test and acetic acid-induced writhing test, are standard paradigms for assessing the analgesic properties of opioid compounds. researchgate.netnih.gov
A key area of research for KOR agonists is distinguishing between their central and peripheral effects. nih.gov Centrally active KOR agonists can produce undesirable side effects like dysphoria and sedation. This has driven the development of peripherally restricted KOR agonists, which aim to provide therapeutic benefits, such as analgesia in peripheral tissues, without crossing the blood-brain barrier and causing central nervous system (CNS) side effects. mdpi.comnih.gov
The effects of this compound on vagal afferent mechanosensitivity are a clear example of its peripheral action. By modulating sensory nerve endings in the esophagus, it demonstrates the potential for peripherally targeted KOR agonists to influence visceral sensation. nih.gov The investigation into whether KOR agonist-induced effects like CPA are linked to central receptor phosphorylation and internalization further highlights the importance of understanding the distinct consequences of central versus peripheral receptor activation. researchgate.net This distinction is crucial for the development of KOR agonists with improved therapeutic profiles.
Studies in Models of Nociception (e.g., Formalin Test, Tail-Flick Assay, Abdominal Constriction)
While kappa-opioid receptor (KOR) agonists are generally known for their antinociceptive properties in various preclinical pain models, specific data on this compound in the classical nociceptive assays such as the formalin test, tail-flick assay, and abdominal constriction test are not extensively detailed in the currently available literature. nih.gov
The formalin test is a widely used model that assesses pain behaviors in two distinct phases: an early, acute phase resulting from direct nociceptor activation, and a late, tonic phase involving inflammatory processes and central sensitization. nih.govnih.gov Centrally acting analgesics typically show efficacy in both phases. nih.gov The tail-flick test measures the latency of a reflexive tail withdrawal from a thermal stimulus and is a common method for evaluating the efficacy of analgesics. wikipedia.orgmeliordiscovery.com The abdominal constriction test , or writhing test, is a model of inflammatory pain induced by an intraperitoneal injection of an irritant like acetic acid, which causes characteristic stretching and writhing behaviors. frontiersin.orgnih.gov
Although direct studies on this compound in these specific models are not readily found, research on other peripherally-restricted KOR agonists, such as HSK21542, has demonstrated potent antinociceptive effects in the acetic acid-induced writhing test in mice. frontiersin.org This suggests that compounds of this class can effectively modulate inflammatory pain at the peripheral level. However, the lack of specific data for this compound necessitates further investigation to fully characterize its antinociceptive profile in these standard models.
Cardioprotective Mechanisms in Ischemia/Reperfusion Models
Significant preclinical evidence highlights the cardioprotective effects of this compound in the context of ischemia/reperfusion (I/R) injury. I/R injury is a phenomenon where the restoration of blood flow to an ischemic tissue paradoxically causes further damage.
In a rat model involving 45 minutes of coronary artery occlusion followed by 120 minutes of reperfusion, administration of this compound at a dose of 0.1 mg/kg five minutes before reperfusion was found to significantly limit the infarct size. The ratio of the infarct size to the area at risk (IS/AAR) was reduced by 41% in the this compound treated group. This protective effect was demonstrated to be mediated by peripheral κ1-opioid receptors. The cardioprotective action of this compound was completely abolished by the non-selective opioid receptor antagonist naltrexone (B1662487) and the peripherally restricted antagonist naloxone (B1662785) methiodide, confirming the involvement of peripheral opioid receptors.
Another study further substantiated the cardioprotective potential of this compound. nih.gov It was observed that administering this compound at a dose of 0.1 mg/kg fifteen minutes before the onset of ischemia produced a potent antiarrhythmic effect, suggesting its ability to protect the heart from the electrical instability associated with ischemic events. nih.gov This antiarrhythmic effect was also dependent on the activation of κ-opioid receptors. nih.gov
These findings collectively indicate that this compound exerts significant cardioprotective effects against both cell death and arrhythmias in I/R models, primarily through the activation of peripheral kappa-opioid receptors.
Table 1: Cardioprotective Effects of this compound in a Rat Ischemia/Reperfusion Model
| Treatment Group | Infarct Size / Area at Risk (IS/AAR) Reduction |
|---|---|
| Untreated Control | 0% |
Modulation of Inflammatory Responses and Immune System Components
The opioidergic system, including kappa-opioid receptors (KORs), is known to play a modulatory role in inflammation and immune function. wikipedia.orgresearchgate.net Immune cells, such as lymphocytes, monocytes, and macrophages, express opioid receptors, and their activation can influence immune responses, including cell proliferation, cytokine production, and chemotaxis. researchgate.netnih.gov Activation of KORs on leukocytes in inflamed tissues can lead to the release of endogenous opioid peptides, which then act on peripheral sensory nerve endings to produce analgesia. researchgate.net
While the general framework suggests that KOR agonists could possess anti-inflammatory properties, specific preclinical studies detailing the direct effects of this compound on inflammatory mediators (e.g., cytokines, chemokines) or specific immune cell functions are limited in the public domain. One study in a mouse model of atopic dermatitis noted that topically applied this compound did not affect locomotor activity, but did not provide further details on its direct anti-inflammatory efficacy in that model. wikipedia.org Therefore, while it is plausible that this compound modulates inflammatory responses due to its action on KORs, further research is required to elucidate its specific immunomodulatory profile.
Effects on Amygdalar Opioidergic Function in Chronic Pain and Affective States
The amygdala, a key brain region involved in processing emotions and the affective component of pain, is rich in opioid receptors, including the kappa-opioid receptor (KOR). nih.govnih.gov The dynorphin (B1627789)/KOR system within the amygdala is implicated in the negative affective states associated with chronic pain and stress. nih.gov
Preclinical research has demonstrated that chronic pain states can lead to neuroplastic changes in the amygdala, altering opioidergic function. Specifically, in a mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), there was an observed increase in G-protein stimulation in the central nucleus of the amygdala (CeA) when treated with the KOR agonist this compound, as compared to control animals. nih.gov This finding suggests that chronic inflammatory pain sensitizes the KOR system within the CeA, leading to an enhanced response to KOR agonists like this compound.
This upregulation of KOR signaling in the amygdala during chronic pain is thought to contribute to the aversive and emotional aspects of the pain experience. nih.gov Therefore, the investigation of this compound's effects on amygdalar circuitry provides valuable insight into how KOR activation can modulate the emotional-affective dimensions of persistent pain.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Naltrexone |
| Naloxone methiodide |
| HSK21542 |
Structure Activity Relationship Sar and Ligand Design Principles
Conformational Analysis and Structural Determinants for KOR Agonism
The development of the potent and selective κ-opioid agonists within the 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamide series, to which ICI-199441 belongs, was heavily guided by conformational analysis. rndsystems.com This computational technique was used to understand the three-dimensional shape of the molecules and how they fit into the KOR binding pocket. The high potency of this compound is attributed to its specific conformation, which allows for optimal interaction with key residues within the receptor. scite.ai While the endogenous KOR agonist, the peptide dynorphin (B1627789), adopts a helical turn to bind within the receptor, non-peptide agonists like this compound achieve high-affinity binding through a different structural arrangement. pnas.org The arylacetamide core, the dichlorophenyl group, and the N-methyl-pyrrolidinylethyl moiety are all crucial structural determinants that dictate its powerful agonism at the KOR. rndsystems.comscite.ai
Design and Synthesis of this compound Derivatives and Analogues
This compound is itself a derivative developed from earlier arylacetamide KOR agonists like U-50,488, designed to achieve higher analgesic efficacy. encyclopedia.pubresearchgate.net The this compound scaffold has, in turn, become a valuable starting point for the design and synthesis of new analogues and entire compound libraries. nih.govlondon.edu Research has explored the introduction of diverse alkyl- or aryl-substituted ethyl groups to fine-tune the molecule's properties. encyclopedia.pubresearchgate.net Computational tools have been used to design libraries based on the this compound structure by decorating it at multiple sites, including the N-terminated side chain, the benzylamine (B48309) portion, and the arylacetic acid part. nih.govlondon.edu This systematic modification allows for a thorough exploration of the chemical space around the core structure to identify derivatives with improved characteristics.
| Modification Site on this compound Scaffold | Purpose of Modification | Reference |
|---|---|---|
| N-terminated side chain | Exploration of SAR for compound libraries | nih.gov |
| Benzylamine part | Exploration of SAR for compound libraries | nih.gov |
| Arylacetic acid part (halogen combinations) | Exploration of SAR for compound libraries | nih.gov |
| Introduction of substituted sulfonylamino group | Reduce CYP2D6 inhibition | nih.gov |
Bivalent Ligand Strategies Incorporating this compound Pharmacophores
The key structural features of this compound responsible for its KOR activity (its pharmacophore) have been incorporated into more complex molecules known as bivalent ligands. core.ac.uk These ligands are designed with two pharmacophores connected by a spacer, giving them the potential to bridge and interact with two separate receptors simultaneously. nih.gov A notable example is the KDAN series of bivalent ligands, where the κ-agonist pharmacophore from this compound was chemically linked to the δ-antagonist pharmacophore of naltrindole (B39905). nih.govnih.gov These heterodimeric ligands were synthesized to explore the interactions between kappa and delta opioid receptor phenotypes. nih.gov Similarly, the this compound pharmacophore has been attached to fluorescent dyes like fluorescein, often with a glycine (B1666218) linker, to create high-affinity fluorescent probes for visualizing KORs in cells. d-nb.info
Impact of Structural Modifications on Functional Selectivity and Receptor Bias
The activation of the KOR can trigger multiple intracellular signaling pathways, primarily the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been linked to adverse effects like dysphoria. nih.govnih.gov Ligands that preferentially activate one pathway over the other are known as biased agonists. This compound has been identified as a modestly β-arrestin biased agonist in some assay systems. nih.govnih.gov
Interestingly, the functional selectivity of this compound appears to be species-dependent. One study found that at the human KOR (hKOR), it acts as a G-protein-biased agonist, while at the mouse KOR (mKOR), it shows a bias towards receptor internalization, a process mediated by β-arrestin. nih.gov This highlights the subtle complexities in ligand-receptor interactions that can be influenced by small differences between species. The pursuit of G-protein biased KOR agonists is a major goal in modern drug design, aiming to develop effective analgesics without the negative side effects of unbiased or β-arrestin-biased compounds. nih.gov
| Compound | Bias Factor (Arrestin vs. G-protein) | Classification |
|---|---|---|
| This compound | 4 | Modest Arrestin Bias |
| GR89696 | 5 | Modest Arrestin Bias |
| (-)U50,488 | 2 | Weak Arrestin Bias |
| U62066 | 6 | Slight G-protein Bias |
| (+)U50,488 | 8 | Slight G-protein Bias |
| U69593 | Unbiased | Unbiased |
Bias factor calculated relative to Salvinorin A. A factor >1 indicates arrestin bias, while a factor presented as a G-protein bias indicates the inverse.
Metabolic Considerations: Cytochrome P450 2D6 Inhibition and Analog Development
A significant challenge identified with this compound is its potent inhibition of Cytochrome P450 2D6 (CYP2D6), a crucial enzyme in human drug metabolism. nih.govucsd.edu The IC₅₀ value for CYP2D6 inhibition by this compound is approximately 26 nM, indicating a strong interaction that could lead to undesirable drug-drug interactions. nih.govucsd.edu This metabolic liability prompted the design of new analogues aimed at mitigating this effect. Researchers successfully developed derivatives bearing a substituted sulfonylamino group that exhibited significantly reduced CYP2D6 inhibitory activity. nih.gov Crucially, these new compounds retained high binding affinity for the KOR and potent agonist activity, demonstrating a successful example of rationally designing out an off-target effect while preserving the desired pharmacology. nih.govresearchgate.net
| Compound | Description | CYP2D6 IC₅₀ |
|---|---|---|
| This compound (Compound 1) | Parent Arylacetamide KOR Agonist | 26 nM |
| Compound 13 | Analogue with Substituted Sulfonylamino Group | >10,000 nM (>10 µM) |
Methodological Approaches in Ici 199441 Research
In Vitro and Ex Vivo Tissue Bath Studies
In vitro and ex vivo tissue bath studies represent fundamental pharmacological techniques used to assess the effects of compounds like ICI-199441 on isolated tissues or organs under controlled physiological conditions. These methods allow for the direct measurement of drug-induced responses, such as contraction or relaxation in smooth or cardiac muscle, independent of systemic influences nih.govnih.govnih.govscireq.com. A typical setup involves placing a dissected tissue segment in a bath containing a physiological buffer solution maintained at a specific temperature and oxygenation level nih.govnih.govscribd.comugobasile.com. The tissue is often attached to a force transducer to measure isometric contractions or isotonic changes in length nih.govnih.govugobasile.com. This approach is widely used to determine concentration-response relationships, potency (e.g., EC50 or IC50 values), and efficacy of pharmacological agents nih.govscireq.com.
Research involving this compound has utilized in vitro tissue bath assays to characterize its activity, particularly at kappa-opioid receptors (KORs) researchgate.net. This compound is recognized as a potent kappa-opioid agonist tocris.comwikipedia.org. Early in vitro studies demonstrated that this compound is significantly more active than other kappa agonists, such as U-50488 tocris.com. Specifically, in the rabbit vas deferens, a tissue preparation known to express kappa-opioid receptors, this compound has been evaluated for its agonist effects researchgate.net.
Detailed research findings from in vitro studies using the rabbit vas deferens assay have provided quantitative data on the potency of this compound at kappa-opioid receptors researchgate.net. In this model, this compound demonstrated potent agonist activity researchgate.net.
| Tissue | Assay Type | Parameter | Value | n | Citation |
|---|---|---|---|---|---|
| Rabbit vas deferens | In vitro | IC50 | 1.4 ± 0.3 nM | 6 | researchgate.net |
This IC50 value indicates the concentration of this compound required to produce 50% of the maximum possible effect (inhibition of contraction in this case, as kappa agonists typically inhibit electrically-evoked contractions in the vas deferens) in the rabbit vas deferens preparation researchgate.net. The low nanomolar IC50 value highlights the high potency of this compound as a kappa-opioid agonist in this tissue bath model researchgate.net. Furthermore, comparative in vitro studies have indicated that this compound is considerably more active than compounds like U-50488, being reported as 146-fold more active tocris.com.
Comparative Pharmacology and Preclinical Benchmarking
Comparison with Traditional KOR Agonists (e.g., U-50488, U-69,593)
ICI-199441 has been characterized as a potent κ-opioid agonist. In in vitro studies, this compound hydrochloride demonstrated significantly higher activity compared to the traditional KOR agonist U-50488, being reported as 146-fold more active. tocris.comrndsystems.com U-50488 is a well-established selective κ-opioid agonist used in research. nih.govwikipedia.org U-69,593 is another potent and selective κ1-opioid receptor agonist. wikipedia.orgabcam.com While both U-50488 and U-69,593 are considered traditional KOR agonists, this compound has shown distinct properties, including functional selectivity, which differentiates it from these earlier compounds. wikipedia.orgnih.gov
Comparison with Biased KOR Agonists (e.g., Salvinorin A, RB-64)
This compound is classified as a biased agonist of the KOR, specifically exhibiting G protein-biased signaling rather than β-arrestin bias. wikipedia.org This functional selectivity is a key area of comparison with other KOR agonists like Salvinorin A and RB-64. Salvinorin A is a naturally occurring KOR agonist known for its hallucinogenic effects, and studies have investigated its bias profile. wikipedia.orgnih.govnih.gov RB-64, a semi-synthetic derivative of Salvinorin A, is also characterized as a G protein-biased agonist with a high bias factor towards G protein signaling over β-arrestin-2 recruitment. medkoo.comwikipedia.org
Comparative studies on functional selectivity have revealed species differences in the bias profiles of KOR agonists, including this compound, U-69,593, and 12-epi-salvinorin A, when tested at human and mouse KOR receptors. nih.gov For instance, this compound showed internalization-biased signaling at the mouse KOR but was G protein-biased at the human KOR. nih.gov In contrast, U-69,593 was reported to be much more internalization-biased at the mouse KOR compared to the human receptor. nih.gov RB-64 has been shown to display analgesia without certain side effects associated with unbiased agonists, although it still induced conditioned place aversion in mice. acs.orgresearchgate.net
Distinctions from Other Opioid Receptor Ligands (e.g., Nalfurafine, Naltrindole)
This compound is primarily known for its selective activity at the kappa opioid receptor. wikipedia.org This distinguishes it from ligands that target other opioid receptor subtypes, such as the mu opioid receptor (MOR) or delta opioid receptor (DOR). Nalfurafine is another potent and selective KOR agonist that is centrally active and has been used clinically as an antipruritic. wikidata.orgguidetopharmacology.orgwikipedia.org Nalfurafine has shown atypical properties compared to prototypical KOR agonists like U-50488, not completely substituting for U-50488 in rodent studies, suggesting qualitative differences in their effects. wikipedia.org Naltrindole (B39905), on the other hand, is a highly potent and selective delta opioid receptor antagonist used in biomedical research. wikipedia.orgnih.govcdutcm.edu.cnguidetopharmacology.org
Studies investigating mixed opioid activity have explored analogues of this compound. For example, KDA-16, an analogue of this compound, demonstrated mixed KOR and DOR activity and produced spinal antinociception via selective activation of KOR-DOR heteromers in mice. nih.gov Another compound, KDAN-18, which links the KOR agonist this compound and the DOR antagonist Naltrindole, also showed antinociceptive effects in mice. nih.gov This highlights how structural modifications based on compounds like this compound can lead to ligands with activity at multiple opioid receptor subtypes.
Analysis of Potency and Efficacy Differences across Preclinical Models
Preclinical studies have evaluated the potency and efficacy of this compound in various models, primarily focusing on antinociception and other effects associated with KOR activation. This compound has demonstrated antinociceptive effects in rodent models, including the formalin footpad test and paw pressure test. nih.gov
Comparative data on the potency of this compound relative to other KOR agonists in specific preclinical assays provides insight into its effectiveness. As mentioned, this compound was found to be 146-fold more active than U-50488 in vitro. tocris.comrndsystems.com In a study on cardiac reperfusion injury in rats, administration of this compound resulted in an infarct-limiting effect, which was associated with its high affinity for KOR and was superior to the effect observed with (+)-U-50488, which has lower affinity. cas.cz This infarct-reducing effect of this compound was abolished by pretreatment with selective KOR antagonists but not by selective mu or delta opioid receptor antagonists, confirming its KOR-mediated efficacy in this model. cas.cz
Functional assays, such as GTPγS binding, have been used to assess the efficacy of KOR agonists. This compound has been shown to stimulate [35S]-GTPγS binding in guinea pig cerebellum, an area rich in KORs, in a concentration-dependent manner, similar to U-50488. uef.fi
The biased signaling profile of this compound may contribute to differential efficacy or side effect profiles compared to unbiased or differently biased KOR agonists in preclinical models. Research suggests that G protein-biased signaling may mediate desired effects like analgesia and antipruritic activity, while β-arrestin-2 signaling might be linked to undesirable effects such as dysphoria and sedation. nih.gov The observed G protein bias of this compound at the human KOR nih.gov suggests a potential for a more favorable therapeutic profile, although further detailed preclinical comparisons of efficacy and side effects directly attributable to bias are ongoing for various KOR ligands.
| Compound | PubChem CID | Activity/Selectivity | Notes |
| This compound | 3082718 | Potent, selective KOR agonist, G protein-biased | 146-fold more active than U-50488 in vitro. tocris.comrndsystems.com Displays species-dependent bias. nih.gov |
| U-50488 | 3036289 | Selective KOR agonist | Traditional KOR agonist. nih.govwikipedia.org |
| U-69,593 | 105104 | Potent, selective κ1-opioid receptor agonist | Traditional KOR agonist. wikipedia.orgabcam.com Displays species-dependent bias. nih.gov |
| Salvinorin A | 128563 | Potent KOR agonist | Naturally occurring, known for hallucinogenic effects. wikipedia.orgnih.govnih.gov Bias profile studied. nih.gov |
| RB-64 | 11742230 | G protein-biased KOR agonist | Semi-synthetic Salvinorin A derivative. medkoo.comwikipedia.org High bias factor. wikipedia.org |
| Nalfurafine | 6445230 | Potent, selective, centrally active KOR agonist | Used clinically as antipruritic. wikidata.orgguidetopharmacology.orgwikipedia.org Shows atypical properties vs U-50488. wikipedia.org |
| Naltrindole | 5497186 | Highly potent, selective delta opioid receptor antagonist | Used in biomedical research. wikipedia.orgnih.govcdutcm.edu.cnguidetopharmacology.org |
Note: PubChem CIDs for RB-64 were found to be associated with different entries. CID 11742230 is associated with 22-Thiocyanatosalvinorin A, which is RB-64. medkoo.com
Future Directions and Research Gaps
Elucidating the Full Spectrum of Receptor Heteromerization Involving KOR
The formation of receptor heteromers, particularly between delta-opioid receptors (DOR) and KOR, has been shown to introduce a layer of complexity to opioid signaling. nih.gov Studies have demonstrated that the effects of KOR agonists can be allosterically modulated by ligands acting on the partner receptor within a heteromer. nih.gov For instance, the DOR antagonist naltrindole (B39905) (NTI) was found to enhance the potency of ICI-199441 in sensory neurons, suggesting a functional interaction within a DOR-KOR heteromer. nih.gov This bidirectional allosteric regulation, where KOR ligands can also modulate DOR agonist effects, points to a sophisticated mechanism of signal integration. researchgate.net
Future research should aim to:
Systematically identify the full range of G protein-coupled receptors (GPCRs) that form heteromers with KOR.
Characterize the unique pharmacological and signaling profiles of these heteromeric complexes.
Investigate how the heteromerization of KOR with other receptors influences the in vivo effects of agonists like this compound. nih.govresearchgate.net
A deeper understanding of KOR heteromerization is crucial, as these complexes could represent novel drug targets, offering the potential for greater selectivity and tailored therapeutic outcomes. researchgate.netcore.ac.uk
Advanced Structural Biology Approaches for KOR-Ligand Interactions
Recent advancements in structural biology, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of the kappa opioid receptor. mdpi.comnih.govnih.gov These studies have revealed the canonical seven-transmembrane helical bundle structure and have begun to delineate the binding pockets for various ligands. mdpi.comnih.gov For example, the structure of the human KOR in complex with the antagonist JDTic highlighted key interactions within the binding site that contribute to its high affinity and selectivity. nih.gov Similarly, structures of the active-state KOR have shown significant conformational changes upon agonist binding, involving outward movements of transmembrane helices. nih.gov
However, high-resolution structural data for this compound bound to KOR is still lacking. Future research should prioritize:
Determining the crystal or cryo-EM structure of this compound in complex with the KOR. This would provide precise details of the molecular interactions that govern its binding and agonist activity.
Utilizing computational modeling and molecular dynamics simulations to complement experimental structures, offering a dynamic view of the receptor-ligand interaction. pnas.org
Comparing the binding pose of this compound with that of other KOR agonists and antagonists to understand the structural basis for differences in efficacy and signaling bias. nih.gov
These structural insights are fundamental for the rational design of new KOR ligands with improved properties. fu-berlin.de
Development of Novel Biased Agonists with Tailored Signaling Profiles
The concept of biased agonism, or functional selectivity, has emerged as a promising strategy in drug development. frontiersin.org This approach aims to design ligands that preferentially activate specific downstream signaling pathways over others. In the context of KOR, it is hypothesized that G protein-mediated signaling is responsible for the therapeutic effects (e.g., analgesia), while β-arrestin-2 recruitment is linked to adverse effects like dysphoria and sedation. nih.govmdpi.comnih.gov
While some studies have identified G protein-biased KOR agonists, a comprehensive screen identified this compound as displaying a modest degree of β-arrestin bias. nih.gov This highlights the need for a more systematic exploration of biased agonism at the KOR.
Future research in this area should focus on:
Synthesizing and characterizing novel KOR agonists with a wide range of signaling biases, from G protein-biased to β-arrestin-biased profiles. frontiersin.org
Employing a battery of in vitro and in vivo assays to correlate specific signaling pathways with distinct physiological and behavioral outcomes. mdpi.com
Using compounds like this compound as reference points to understand how subtle changes in ligand structure can dramatically alter signaling bias. nih.gov
The development of biased agonists holds the potential to create KOR-targeted therapies that maximize therapeutic benefit while minimizing undesirable side effects. frontiersin.orgunibo.it
Exploration of Non-Opioid Mediated Effects of KOR Agonists
While the primary actions of KOR agonists are mediated through the opioid receptor system, there is evidence to suggest that they may also have off-target effects or interact with other signaling systems. For instance, some studies have noted that KOR activation can influence the dopamine (B1211576) system, inhibiting dopamine release in the nucleus accumbens. mdpi.comjneurosci.org Furthermore, this compound has been reported to have affinity for the human urotensin-2 receptor and to inhibit CYP2D6. chemicalprobes.org Dynamic mass redistribution (DMR) assays have suggested that this compound might interact with an unknown endogenous receptor in certain cell lines. plos.org
Future investigations should aim to:
Systematically screen KOR agonists like this compound against a broad panel of receptors and enzymes to identify potential off-target interactions.
Investigate the functional consequences of these non-opioid mediated effects.
A thorough understanding of the complete pharmacological profile of these compounds is essential for both their use as research tools and for the development of safer clinical candidates.
Refinement of Preclinical Models to Better Predict Complex Biological Outcomes
Preclinical animal models are indispensable for evaluating the therapeutic potential and side effects of KOR agonists. mdpi.com However, translating findings from these models to human clinical outcomes can be challenging. researchgate.net For example, while KOR agonists show antinociceptive effects in various rodent pain models, they have often failed in clinical trials for pain due to side effects like sedation and dysphoria. researchgate.nettandfonline.com
There is a need to:
Develop and validate more sophisticated preclinical models that can more accurately predict the complex behavioral and psychological effects of KOR agonists in humans.
Incorporate measures of mood and affect, such as conditioned place aversion, alongside traditional measures of analgesia. mdpi.comnih.gov
Consider species and sex differences in KOR function and ligand pharmacology, as these can significantly impact experimental outcomes. nih.govwikidoc.org
Improving the predictive validity of preclinical models is crucial for the successful clinical translation of novel KOR-targeted therapies. mdpi.com
Investigation of Long-Term Effects and Receptor Adaptations
Most preclinical studies on KOR agonists focus on their acute effects. However, chronic exposure to stressors or drugs can lead to long-term neuroadaptations in the KOR system. nih.gov For example, long-term stress may alter the aversive properties of KORs. nih.gov Chronic administration of KOR agonists can also lead to receptor desensitization and downregulation, potentially impacting their long-term efficacy.
Future research should address:
The long-term consequences of sustained KOR activation by agonists like this compound on receptor expression, signaling, and behavioral outcomes.
How factors like stress and disease states modulate the long-term effects of KOR agonists. nih.gov
The molecular mechanisms underlying KOR adaptation, including the roles of receptor internalization and trafficking.
Understanding these long-term effects is critical for developing treatment strategies for chronic conditions and for predicting the potential for tolerance and dependence with sustained use of KOR-targeted drugs.
Conclusion and Broader Academic Implications
Synthesis of Key Findings on ICI-199441
This compound is a potent and selective agonist for the κ-opioid receptor (KOR). molnova.comtargetmol.com It demonstrates a high binding affinity for KOR, with a Ki value of 0.5 nM, and exhibits over 1,000-fold selectivity over both μ-opioid (MOR) and δ-opioid (DOR) receptors. benchchem.com This high selectivity makes it a valuable tool in pharmacological research for investigating the specific roles of the KOR system. The compound is significantly more potent than other KOR agonists like U-50488, being 146 times more active in vitro. bio-techne.comtocris.comrndsystems.com Chemically, it is identified as 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride. bio-techne.comsigmaaldrich.com Its molecular formula is C21H25Cl3N2O, with a formula weight of 427.8. molnova.comtargetmol.com
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride | sigmaaldrich.com |
| Molecular Formula | C21H25Cl3N2O | molnova.comtargetmol.com |
| Molecular Weight | 427.8 | targetmol.com |
| CAS Number | 115199-84-3 | molnova.comtargetmol.com |
| Purity | >98% (HPLC) | molnova.com |
Contribution of this compound Research to Opioid Pharmacology and Neuroscience
Research on this compound has significantly advanced the understanding of opioid pharmacology and neuroscience. As a selective KOR agonist, it has been instrumental in elucidating the diverse physiological and pathological roles of the KOR system. nih.gov Studies using this compound have demonstrated the involvement of KORs in pain modulation, itch, and cardiac protection. nih.govnih.govmedicaljournalssweden.se
For instance, in preclinical models, this compound has been shown to produce potent antinociceptive effects in various pain models, including the formalin test and neuropathic pain induced by nerve ligation. scite.ai It has also been found to inhibit itch-related scratching behavior in mouse models of psoriasis-like dermatitis, suggesting a role for central KORs in itch modulation. medicaljournalssweden.semedicaljournals.se Furthermore, research has indicated that this compound can protect the heart from ischemia/reperfusion injury. molnova.comnih.govcas.cz
The compound has also been utilized to explore the functional selectivity of opioid receptors, revealing differences in signaling pathways between human and mouse KORs. nih.gov Such studies are crucial for understanding the nuanced mechanisms of opioid receptor function and for the development of more targeted therapeutics. The use of this compound in creating heterodimeric ligands, which combine pharmacophores for different opioid receptors, has provided evidence for opioid receptor hetero-oligomerization, a key concept in modern pharmacology. nih.gov
Significance for Rational Drug Design and Target Validation
The development and study of this compound have had a profound impact on rational drug design and the validation of the KOR as a therapeutic target. Its well-defined structure-activity relationship has served as a foundation for the design of new KOR agonists. researchgate.netlondon.eduresearchgate.net The arylacetamide scaffold of this compound has been a key structural template for developing novel analogs with potentially improved pharmacological profiles. researchgate.net
However, the clinical development of some KOR agonists based on this scaffold was halted due to adverse effects, highlighting the challenges in translating preclinical findings to human therapies. nih.govresearchgate.net Despite this, this compound remains a critical tool for validating the KOR as a target for various conditions. By demonstrating potent in vivo effects that are blocked by KOR antagonists, research with this compound has solidified the role of this receptor in specific physiological processes, thereby encouraging continued efforts to develop safer and more effective KOR-targeted drugs. nih.govresearchgate.net The compound's use in creating fluorescent probes has also enabled direct visualization of KORs in cells, aiding in target engagement studies. d-nb.info
Q & A
Q. What are the primary pharmacological targets of ICI-199441, and how do they influence experimental design in pain models?
this compound is a selective κ-opioid receptor (KOP) agonist with partial δ-opioid receptor (DOP) antagonism. Its mechanism involves modulating G-protein signaling pathways, particularly through Gα protein activation . In experimental pain models, such as carrageenan-induced thermal hyperalgesia in rats, researchers measure paw withdrawal latency (PWL) to quantify analgesic efficacy. Experimental designs typically involve pre- and post-treatment measurements with controlled dosing intervals (e.g., 15 minutes and 24 hours post-carrageenan injection) to assess acute and sustained effects .
Q. How is this compound synthesized, and what structural features determine its receptor selectivity?
The synthesis of this compound derivatives involves modular modifications to its N-terminated side chain, benzylamine moiety, and arylacetic acid scaffold. Structural optimization focuses on substituents like halogens and alkyl groups to enhance KOP selectivity. For example, combinatorial libraries with 48 derivatives have been generated to explore structure-activity relationships, prioritizing synthetic pathways that balance yield and purity .
Q. What in vivo models are most suitable for evaluating this compound’s anti-hyperalgesic effects?
Rat models of carrageenan-induced hindpaw inflammation are widely used. These models measure thermal hypersensitivity via radiant heat application to the paw, with PWL as the primary outcome. Studies typically employ subcutaneous carrageenan injections (e.g., 500 μg) to induce localized inflammation, followed by this compound administration at defined intervals to assess dose-dependent analgesia .
Q. How does this compound’s pharmacokinetic profile influence dosing regimens in preclinical studies?
Pharmacokinetic studies in rodents show that this compound exhibits rapid absorption and short half-life, necessitating timed administrations (e.g., 30 minutes pre-carrageenan) to align peak plasma concentrations with inflammatory pain onset. Researchers often co-administer antagonists like naltrindole (NTI) to isolate KOP-specific effects and mitigate off-target DOP interactions .
Q. What methodologies are used to validate this compound’s receptor binding specificity?
Competitive binding assays using radiolabeled ligands (e.g., [³⁵S]GTPγS) quantify this compound’s affinity for KOP vs. DOP receptors. Bias factors (ΔΔlog(τ/KA)) are calculated to compare G-protein activation (Emax/EC₅₀) and receptor internalization, with this compound showing a G-protein bias value of 0.75, higher than salvinorin A (-1.46) .
Advanced Research Questions
Q. How does this compound’s biased signaling at KOP receptors affect functional outcomes in chronic pain models?
this compound’s strong G-protein bias (ΔΔlog(τ/KA) = 0.75) enhances cAMP inhibition but reduces β-arrestin recruitment, which may explain its transient efficacy in chronic inflammation. Advanced studies use phosphoproteomics to map downstream signaling cascades and CRISPR-edited receptors to dissect biased pathways .
Q. What experimental strategies resolve contradictions in this compound’s efficacy across different inflammatory timelines?
In carrageenan models, this compound loses efficacy at 24 hours post-inflammation unless co-administered with 12/15-lipoxygenase (LOX) inhibitors. Researchers employ LOX knockout rodents or pharmacological inhibitors (e.g., baicalein) to restore KOP-DOP heterodimer signaling, demonstrating metabolite-driven receptor desensitization .
Q. How do DOP-KOP heterodimers modulate this compound’s pharmacological effects, and what techniques validate their role?
Proximity ligation assays (PLA) and co-immunoprecipitation confirm DOP-KOP heterodimer formation. Functional studies show that NTI co-administration enhances this compound’s anti-hyperalgesia by stabilizing heterodimers, validated via siRNA knockdown of individual receptors .
Q. What computational approaches predict this compound’s off-target effects and optimize its therapeutic index?
Molecular docking simulations and machine learning models (e.g., QSAR) predict interactions with non-opioid targets like sodium channels. Researchers cross-validate predictions with calcium imaging in dorsal root ganglion neurons to identify potential off-target liabilities .
Q. How do contradictory findings on this compound’s receptor internalization inform bias agonist design?
Unlike salvinorin A, this compound shows minimal receptor internalization despite high G-protein activation. Advanced studies use fluorescence-labeled receptors and live-cell imaging to correlate trafficking patterns with functional outputs, guiding the design of agonists with tailored signaling profiles .
Methodological Guidance
- Experimental Design : Use within-subject controls in pain models to minimize variability. Include baseline PWL measurements and normalize data as percentage changes .
- Data Analysis : Apply two-way ANOVA with post-hoc Tukey tests for time- and dose-dependent effects. Report bias factors using the Black-Leff operational model .
- Ethical Considerations : Justify open-ended questions in surveys (e.g., soliciting unexpected side effects) and pre-register protocols to align with ethical review standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
